SNS-032 - 345627-80-7

SNS-032

Catalog Number: EVT-287733
CAS Number: 345627-80-7
Molecular Formula: C17H24N4O2S2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNS-032 is a small molecule belonging to the aminothiazole class of compounds. [, ] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9. [, , , , , ] This selectivity distinguishes SNS-032 from other CDK inhibitors such as flavopiridol, which exhibits broader inhibitory activity. [, ] SNS-032's research applications primarily involve its ability to interrupt critical cellular processes like cell cycle progression and transcription. [, , , ]

Future Directions
  • Combination Therapies: Exploring SNS-032's synergistic potential with other therapeutic agents, particularly in oncology, is crucial. [, , ] Combining SNS-032 with drugs that target different aspects of cancer cell survival could enhance efficacy and overcome resistance mechanisms.

  • Drug Delivery: Addressing the challenges of toxicity, particularly in vivo, necessitates research on targeted drug delivery systems for SNS-032. [] Enhancing tumor-specific delivery could minimize off-target effects and improve therapeutic outcomes.

  • Biomarker Development: Developing reliable biomarkers to predict response to SNS-032 treatment is critical. [, , ] Identifying genetic or protein-level markers associated with sensitivity to SNS-032 could facilitate personalized therapeutic strategies.

Classification

SNS-032 is classified as a small molecule inhibitor within the category of antineoplastic agents. It specifically acts on cell cycle regulators, which play critical roles in cellular proliferation and survival.

Synthesis Analysis

The synthesis of SNS-032 involves several complex organic chemistry techniques. While detailed proprietary methods may not be publicly disclosed, the synthesis generally includes:

  1. Starting Materials: The synthesis begins with specific aromatic and aliphatic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the core structure.
    • Purification steps such as chromatography to isolate the final product.
  3. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The synthesis parameters typically involve controlling temperature, reaction time, and concentrations to optimize yield and minimize by-products.

Molecular Structure Analysis

SNS-032 has a complex molecular structure that can be analyzed through its chemical formula and three-dimensional conformation:

  • Chemical Formula: C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight: Approximately 300.32 g/mol.

The structure features:

  • A central core that facilitates binding to cyclin-dependent kinases.
  • Functional groups that enhance solubility and bioavailability.

Crystallographic studies may provide insights into its binding interactions with target kinases, revealing how structural variations can influence its inhibitory potency.

Chemical Reactions Analysis

SNS-032 primarily undergoes biochemical reactions associated with its mechanism of action:

  1. Inhibition of Kinase Activity: SNS-032 binds to cyclin-dependent kinases 7 and 9, preventing them from phosphorylating their substrates, particularly RNA polymerase II.
  2. Induction of Apoptosis: By inhibiting transcription factors that regulate anti-apoptotic proteins like Mcl-1, SNS-032 promotes programmed cell death in cancerous cells.
  3. Metabolic Pathways: The compound may also interact with metabolic pathways that affect drug metabolism and clearance, influencing its pharmacokinetics.

These reactions are crucial for understanding how SNS-032 exerts its therapeutic effects in various cancers.

Mechanism of Action

SNS-032's mechanism of action involves several key processes:

  1. Inhibition of Cyclin-Dependent Kinases: By selectively inhibiting cyclin-dependent kinases 7 and 9, SNS-032 disrupts the phosphorylation of RNA polymerase II at Ser2 and Ser5 positions.
  2. Transcriptional Downregulation: This inhibition leads to decreased transcription of genes involved in cell survival, particularly those coding for anti-apoptotic proteins such as Mcl-1 and X-linked inhibitor of apoptosis protein.
  3. Induction of Apoptosis: The reduction in anti-apoptotic proteins triggers apoptotic pathways within cancer cells, leading to cell death.

Studies have shown that SNS-032 effectively induces apoptosis in various cancer cell lines, regardless of their genetic background or previous treatments.

Physical and Chemical Properties Analysis

The physical and chemical properties of SNS-032 contribute to its pharmacological profile:

  1. Solubility: SNS-032 exhibits moderate solubility in organic solvents which is essential for formulation into injectable forms for clinical use.
  2. Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain efficacy.
  3. Bioavailability: Its pharmacokinetic parameters indicate good absorption characteristics when administered intravenously.

These properties are vital for understanding how SNS-032 behaves in biological systems and its potential effectiveness as a therapeutic agent.

Applications

SNS-032 is being investigated for various scientific applications:

  1. Cancer Treatment: It has shown promise in treating hematologic malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma through clinical trials.
  2. Combination Therapies: Research indicates that SNS-032 can enhance the efficacy of other chemotherapeutic agents, such as cisplatin, by sensitizing cancer cells to their effects.
  3. Fibrosis Research: Recent studies suggest potential applications in liver fibrosis treatment by inhibiting activated hepatic stellate cells through downregulation of cyclin-dependent kinase 9.
Molecular Mechanisms of Action

Kinase Selectivity and Inhibition Profiles

SNS-032 (BMS-387032) is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with distinct activity against CDK2, CDK7, and CDK9. Biochemical profiling reveals nanomolar inhibitory concentrations (IC₅₀) for these targets: CDK2 (38 nM), CDK7 (62 nM), and CDK9 (4 nM) [1] [2] [4]. This selectivity is notably higher than for CDK1 (480 nM) or CDK4 (925 nM) [1]. SNS-032 exhibits minimal activity against a panel of 30+ unrelated kinases (e.g., EGFR, Src), underscoring its specificity for transcriptional and cell-cycle-regulating CDKs [2] [4]. In cellular assays, SNS-032 achieves mechanistic modulation at clinically relevant concentrations (300 nM), inhibiting downstream phosphorylation events within 6 hours [2] [6].

Table 1: Kinase Inhibition Profile of SNS-032

Target KinaseIC₅₀ (nM)Primary Function
CDK94Transcriptional elongation
CDK238Cell cycle progression (S-phase)
CDK762Transcriptional initiation; CAK
CDK1480Mitotic entry
CDK4925Cell cycle progression (G1/S)

Structural Basis of CDK2/7/9 Binding Affinity

SNS-032 is a 2-aminothiazole derivative (chemical formula: C₁₇H₂₄N₄O₂S₂) that competitively binds the ATP-pocket of CDKs [4] [6]. Its binding affinity is governed by hydrophobic interactions with conserved residues (e.g., Leu83 in CDK2) and hydrogen bonding with the kinase hinge region [4]. Molecular dynamics simulations indicate that the tert-butyl group of SNS-032 enhances hydrophobic contacts with CDK9’s P-loop, explaining its ultra-potent inhibition (4 nM) [6]. For CDK7, salt bridges with Lys41 and Asp155 further stabilize binding [4]. This multi-kinase engagement is facilitated by structural conservation in the CDK ATP-binding cleft, though subtle differences account for selectivity over CDK4/6 [1].

Transcriptional Regulation via RNA Polymerase II Phosphorylation Dynamics

Inhibition of CDK7 and CDK9 disrupts the phosphorylation cycle of RNA Polymerase II (RNA Pol II), a master regulator of transcription:

  • CDK7 (within TFIIH complex) phosphorylates Ser5/Ser7 of the RNA Pol II C-terminal domain (CTD), enabling transcription initiation [1] [5].
  • CDK9 (in P-TEFb complex) phosphorylates Ser2, promoting transcriptional elongation [1] [9].SNS-032 treatment (100–300 nM) reduces Ser2/Ser5/Ser7 phosphorylation within 1–3 hours, collapsing global RNA synthesis by 80% [3] [6]. This preferentially depletes short-lived mRNAs and proteins:
  • Mcl-1 mRNA (t₁/₂ ≈ 0.5–2 hr) and XIAP (t₁/₂ ≈ 3 hr) decline rapidly [1] [3].
  • Long-lived proteins (e.g., Bcl-2, t₁/₂ >12 hr) remain stable [1] [6].In esophageal squamous cell carcinoma (ESCC), this mechanism reduces MMP-1 transcripts, abrogating invasion [5].

Table 2: Transcriptional Targets of SNS-032

Downregulated ProteinHalf-lifeFunctionDisease Context
Mcl-10.5–2 hrAnti-apoptotic Bcl-2 familyCLL, AML, ESCC
XIAP~3 hrCaspase inhibitionPancreatic cancer, AML
KLF4<4 hrStemness transcription factorUveal melanoma
MMP-1~4 hrExtracellular matrix degradationESCC metastasis

Modulation of Cell Cycle Progression and Apoptotic Signaling

SNS-032’s inhibition of CDK2 arrests the cell cycle at the G1/S transition, preventing S-phase entry by destabilizing E2F transcription networks [2] [7]. This is synergistic with its transcriptional effects:

  • Depletion of Mcl-1 and XIAP disables mitochondrial apoptosis blockade, permitting cytochrome c release and caspase-9/3 activation [1] [8].
  • In AML, SNS-032 dephosphorylates mTOR at Ser2448/Ser2481, disrupting mTORC1/mTORC2 complexes and inhibiting pro-survival signaling [8].
  • Synergy with other agents is pronounced:
  • Decitabine (DNA methyltransferase inhibitor) upregulates gasdermin E, enabling SNS-032-induced caspase-3/GSDME-dependent pyroptosis in breast cancer [10].
  • Perifosine (Akt inhibitor) combined with SNS-032 eliminates Akt activity in AML [8].
  • Oncolytic adenovirus ZD55-TRAIL-Smac enhances apoptosis in pancreatic cancer via caspase-8 activation [7].

Table 3: Synergistic Combinations with SNS-032

Combination AgentMechanismCancer ModelEffect
DecitabineDemethylates GSDME promoterBreast cancer↑ Caspase-3/GSDME pyroptosis
PerifosineInhibits Akt phosphorylationAMLBlocks mTORC2/Akt survival signaling
ZD55-TRAIL-SmacInduces extrinsic apoptosisPancreatic cancer↑ Caspase-8; ↓ XIAP/cIAP1
CisplatinDNA crosslinkingESCC↑ DNA damage; ↓ Mcl-1

Properties

CAS Number

345627-80-7

Product Name

SNS-032

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide

Molecular Formula

C17H24N4O2S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22)

InChI Key

OUSFTKFNBAZUKL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 387032
BMS-387032
BMS387032
N-(5-(((5-(1,1-dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide
SNS 032
SNS-032

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.